3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Descripción

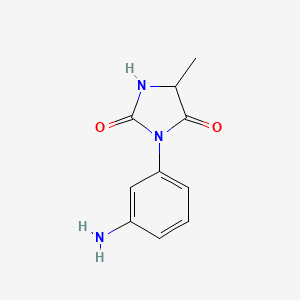

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a methyl group at position 5 and a 3-aminophenyl group at position 2. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 219.24 g/mol (CAS: 1218456-21-3) . The compound is typically synthesized via alkylation or condensation reactions involving precursors such as substituted phenyl isocyanates and amino acids. Its structural features, including the aromatic amine and polar dione groups, make it a versatile scaffold for medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrogen bonding and π-π interactions .

Propiedades

IUPAC Name |

3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNOJYOOGZEWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656749 | |

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214061-96-7 | |

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3-Aminophenylglycine

3-Aminophenylglycine is prepared via the Strecker synthesis, adapting methods from imidazolidinic derivative syntheses.

Methyl Isocyanate Preparation

Methyl isocyanate is synthesized via the Hofmann rearrangement of methylamine hydrochloride using phosgene or its safer equivalents.

Cyclocondensation Reaction

The core imidazolidine-2,4-dione ring is formed through a cyclocondensation reaction between 3-aminophenylglycine and methyl isocyanate.

Reaction Mechanism

Optimized Protocol

-

Molar Ratio : 1:1 (3-aminophenylglycine : methyl isocyanate).

-

Solvent : Anhydrous dichloromethane or toluene.

-

Catalyst : Triethylamine (1.1 equiv) to scavenge HCl.

-

Temperature : 0–5°C initially, then room temperature for 12 hours.

| Parameter | Value |

|---|---|

| Reaction Time | 12–14 hours |

| Workup | Extraction with HCl (6N) |

| Recrystallization | Ethanol/water (1:1) |

| Melting Point | 215–216°C |

Purification and Isolation

Crude product is purified via:

Spectroscopic Characterization

-

IR :

-

¹H-NMR (DMSO-d₆) :

-

13C-NMR :

Industrial-Scale Production

For bulk synthesis, continuous flow reactors improve efficiency:

| Industrial Parameter | Value |

|---|---|

| Reactor Type | Tubular (SS316) |

| Temperature Control | Jacketed cooling |

| Throughput | 5 kg/day |

Side Reactions and Mitigation

Common Byproducts

-

Dimerization : Occurs at elevated temperatures.

-

Over-Substitution : Excess isocyanate leads to urea derivatives.

Mitigation Strategies

-

Temperature Control : Maintain below 25°C.

-

Stoichiometry : Use precise 1:1 molar ratios.

-

Catalyst : Triethylamine reduces HCl-mediated side reactions.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The imidazolidine ring provides structural stability and contributes to the overall binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The imidazolidine-2,4-dione core is a privileged structure in drug discovery. Below is a detailed comparison of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione with structurally related analogs, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Physicochemical Properties

Key Research Findings

Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, -Cl) at position 3 improve target binding, while methoxy or methyl groups at position 5 optimize pharmacokinetics .

Synthetic Efficiency: Alkylation and Knoevenagel condensation are cost-effective for scale-up, but nitro reduction steps for 3-aminophenyl derivatives require careful optimization .

Biological Selectivity: The 3-aminophenyl moiety in the target compound may reduce off-target effects compared to halogenated analogs like BIRT 377 .

Actividad Biológica

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention due to its potential biological activities. This compound is part of a broader class of imidazolidines that exhibit various pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

The compound features an imidazolidine core with an amino group and a methyl substituent, which are critical for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. The unique structure allows for binding to various receptors or enzymes, potentially leading to therapeutic effects in cancer and other diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxic effects against several human tumor cell lines. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM , indicating its effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown potential antimicrobial effects . Research suggests that derivatives of imidazolidine compounds can inhibit bacterial growth and possess antifungal properties. The specific mechanisms are believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective effects . Its ability to modulate oxidative stress responses suggests a potential role in protecting neuronal cells from damage associated with neurodegenerative diseases. Further research is needed to elucidate these mechanisms fully .

Case Studies

Q & A

Q. What are the common synthetic routes for 3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione, and how is structural purity ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives can be prepared by reacting substituted phenylglycines with urea or thiourea under acidic conditions. Structural verification relies on techniques like 1H/13C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and carbonyl carbons at δ 170–180 ppm) and UPLC-MS to confirm molecular weight . Purity is assessed via reverse-phase chromatography (e.g., >95% purity with retention times ~4–5 minutes) and elemental analysis .

Q. How does the substitution pattern at the C-5 position influence the compound’s physicochemical properties?

The methyl group at C-5 enhances steric stability, reducing rotational freedom in the imidazolidine ring. This rigidity improves crystallinity, as observed in X-ray diffraction studies of analogous compounds like 5-(4-fluorophenyl)-5-methyl derivatives, where the dihedral angle between the phenyl and imidazolidine rings is ~80° . The 3-aminophenyl group introduces polarity, increasing solubility in polar aprotic solvents like DMF or DMSO, critical for biological assays .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Aromatic protons (δ 6.8–7.5 ppm) and NH2 groups (δ 5.0–5.5 ppm) confirm substitution patterns.

- IR : Strong carbonyl stretches at 1700–1750 cm⁻¹ and NH stretches at 3300–3400 cm⁻¹.

- X-ray crystallography : Resolves conformational details, such as hydrogen bonding between NH and carbonyl groups, which stabilizes the crystal lattice .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with electron-withdrawing substituents?

Low yields (e.g., 25% for 24 in ) are often due to steric hindrance or side reactions. Optimization strategies include:

Q. What mechanistic insights explain the compound’s antimicrobial activity against drug-resistant strains?

Hydantoin derivatives inhibit bacterial DprE1 , a key enzyme in mycobacterial cell wall synthesis. The 3-aminophenyl group enhances membrane penetration, while the methyl group at C-5 prevents enzymatic degradation. In vitro studies show MIC values of 0.5–2 µg/mL against M. tuberculosis, with synergy observed when combined with rifampicin .

Q. How do crystal packing interactions affect the compound’s stability and bioavailability?

X-ray studies reveal N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯π interactions (3.7–3.9 Å) between adjacent molecules, creating a stable 3D network. These interactions reduce hygroscopicity but may limit solubility. Co-crystallization with cyclodextrins or PEG derivatives can improve dissolution rates for in vivo applications .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in IC50 values (e.g., for aldose reductase inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. Rigorous batch-to-batch consistency checks (HPLC, LC-MS) and standardized protocols (e.g., NADPH consumption assays at 37°C) are recommended. Cross-validation with crystallographic data can clarify structure-activity relationships .

Methodological Recommendations

- Synthetic Design : Use Schlenk techniques to exclude moisture during sensitive steps like amine functionalization .

- Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with biological activity .

- Crystallography : Refine structures using Olex2 or SHELX to model disorder or thermal motion accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.